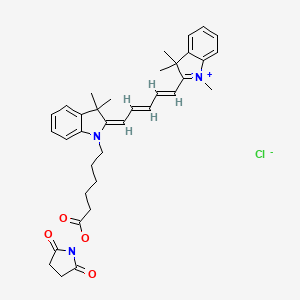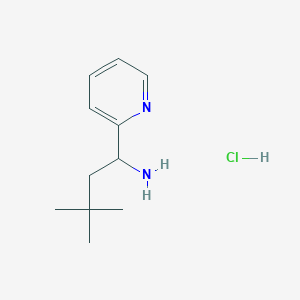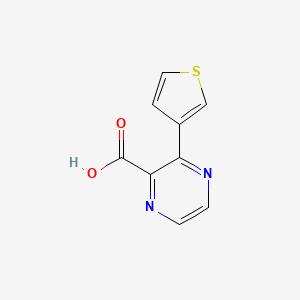![molecular formula C8H15N3OS B1433129 ({3-[1-(Ethylsulfanyl)ethyl]-1,2,4-oxadiazol-5-yl}methyl)(methyl)amine CAS No. 1394682-47-3](/img/structure/B1433129.png)
({3-[1-(Ethylsulfanyl)ethyl]-1,2,4-oxadiazol-5-yl}methyl)(methyl)amine
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ({3-[1-(Ethylsulfanyl)ethyl]-1,2,4-oxadiazol-5-yl}methyl)(methyl)amine typically involves a multi-step process:
Formation of 1-(Ethylsulfanyl)ethanol: : Ethanol is reacted with ethyl mercaptan under acidic conditions to yield 1-(ethylsulfanyl)ethanol.
Cyclization to 1,2,4-oxadiazole: : The 1-(ethylsulfanyl)ethanol is then subjected to cyclization with an appropriate nitrile oxide to form the 1,2,4-oxadiazole core.
Alkylation: : The oxadiazole intermediate is further alkylated with chloromethyl methyl ether in the presence of a strong base to introduce the methyl and amine groups.
Industrial Production Methods: In an industrial setting, these reactions can be scaled up with the use of continuous flow reactors, ensuring precise control over reaction conditions such as temperature, pressure, and reagent concentrations to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: : The ethylsulfanyl group can undergo oxidation to form sulfoxides or sulfones, using common oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid.
Reduction: : The oxadiazole ring can be reduced under mild conditions using hydrazine or catalytic hydrogenation to yield a variety of partially saturated derivatives.
Substitution: : The amine and methyl groups on the oxadiazole ring can undergo nucleophilic substitutions, particularly with electrophiles such as alkyl halides or acyl chlorides.
Oxidation: : Hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (mCPBA).
Reduction: : Hydrazine (N₂H₄), palladium on carbon (Pd/C).
Substitution: : Alkyl halides, acyl chlorides, in the presence of base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Oxidation: : Formation of sulfoxides and sulfones.
Reduction: : Partially saturated oxadiazole derivatives.
Substitution: : Variously substituted oxadiazole derivatives, depending on the electrophiles used.
Applications De Recherche Scientifique
The versatility of ({3-[1-(Ethylsulfanyl)ethyl]-1,2,4-oxadiazol-5-yl}methyl)(methyl)amine has led to its application in multiple scientific fields:
Chemistry: : Used as a building block in organic synthesis to create complex molecules with potential pharmaceutical applications.
Biology: : Investigated for its activity as an enzyme inhibitor, particularly in the modulation of biological pathways involving sulfur-containing functional groups.
Medicine: : Explored as a potential therapeutic agent due to its ability to interact with various molecular targets.
Industry: : Utilized in the development of advanced materials, such as polymers with unique properties conferred by the oxadiazole core.
Mécanisme D'action
The mechanism by which ({3-[1-(Ethylsulfanyl)ethyl]-1,2,4-oxadiazol-5-yl}methyl)(methyl)amine exerts its effects involves interaction with specific molecular targets:
Molecular Targets: : Enzymes, receptors, and other proteins with active sites that can bind to the oxadiazole and sulfanyl functional groups.
Pathways Involved: : The compound can influence pathways related to oxidative stress, enzyme inhibition, and signal transduction, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds:
({3-[1-(Methylsulfanyl)ethyl]-1,2,4-oxadiazol-5-yl}methyl)(methyl)amine: : Shares structural similarity but differs by having a methyl group instead of an ethyl group attached to the sulfanyl moiety.
({3-[1-(Ethylsulfanyl)propyl]-1,2,4-oxadiazol-5-yl}methyl)(methyl)amine: : Differs by having a propyl group instead of an ethyl group.
({3-[1-(Ethylsulfanyl)ethyl]-1,2,4-oxadiazol-5-yl}ethyl)(methyl)amine: : Varies in the positioning of the alkyl group on the oxadiazole ring.
Highlighting Uniqueness: What sets ({3-[1-(Ethylsulfanyl)ethyl]-1,2,4-oxadiazol-5-yl}methyl)(methyl)amine apart is its unique combination of ethylsulfanyl and oxadiazole groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound for diverse scientific investigations.
There you go! Enjoy exploring more about this fascinating compound.
Propriétés
IUPAC Name |
1-[3-(1-ethylsulfanylethyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3OS/c1-4-13-6(2)8-10-7(5-9-3)12-11-8/h6,9H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLVPQUNEQKOZJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(C)C1=NOC(=N1)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![methyl 2-amino-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanoate](/img/structure/B1433059.png)







